O-Desmethylangolensin (O-DMA) is a metabolite of daidzein, an isoflavone found predominantly in soy. [] It is produced through the metabolism of daidzein by specific intestinal bacteria. [] Not all individuals harbor these bacteria, leading to the classification of individuals as O-DMA producers and non-producers. [] This classification serves as a marker of gut microbiome functionality, with implications for cardiometabolic and cancer risk profiles. [] O-DMA plays a crucial role in various scientific research areas, including nutrition, microbiology, and oncology.
O-Desmethylangolensin, also known as O-Demethylangolensin, is a significant metabolite derived from the isoflavone daidzein, which is predominantly found in soy products. This compound belongs to the class of phytoestrogens, which are plant-derived compounds that can mimic the action of estrogen in the body. O-Desmethylangolensin has garnered attention due to its potential health benefits, particularly in relation to antioxidant activity and its role in various biological processes.
O-Desmethylangolensin is primarily produced through the anaerobic metabolism of daidzein by gut microbiota. This transformation occurs in the intestines after the ingestion of soy-based foods, where specific bacteria convert daidzein into O-Desmethylangolensin and other metabolites. Studies have shown that the presence and activity of these bacteria can significantly influence the levels of O-Desmethylangolensin produced in individuals .
The synthesis of O-Desmethylangolensin can be achieved through several methods, including both natural extraction from soy products and synthetic routes.
The analytical techniques used to monitor and confirm the synthesis include liquid chromatography-mass spectrometry (LC-MS) and circular dichroism (CD) spectroscopy, which help in determining the enantiomeric purity and structural characteristics of O-Desmethylangolensin .
O-Desmethylangolensin has a distinct molecular structure characterized by its isoflavone backbone. The compound's molecular formula is C15H12O4, with a molecular weight of approximately 256.25 g/mol.
The structure features:
The compound exhibits specific spectral characteristics that can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy, providing insights into its functional groups and molecular configuration .
O-Desmethylangolensin participates in various chemical reactions that are essential for its biological function.
Analytical methods such as high-performance liquid chromatography (HPLC) are employed to quantify O-Desmethylangolensin levels in biological samples following these reactions, providing important pharmacokinetic data .
The mechanism by which O-Desmethylangolensin exerts its effects involves several pathways:
Studies have demonstrated that O-Desmethylangolensin can significantly increase antioxidant enzyme levels in cultured cells, indicating its protective role against oxidative stress .
O-Desmethylangolensin exhibits several notable physical and chemical properties:
Relevant analyses include UV-visible spectroscopy for determining concentration and purity levels, alongside chromatographic techniques for separation and identification .
O-Desmethylangolensin has various scientific applications:
The discovery of O-desmethylangolensin (O-DMA) emerged from foundational research into soy isoflavone metabolism during the 1980s. Scientists first identified this compound in human urine alongside its structural analog equol, marking a pivotal advancement in understanding the metabolic fate of dietary daidzein, a primary soy isoflavone [1] [5]. Initial research characterized O-DMA as a bacterial metabolite produced via the transformation of daidzein by gut microbiota, establishing its status as a significant biomarker of microbial activity [1]. The observation that only a subset of individuals produced detectable urinary O-DMA led to the conceptualization of the "O-DMA producer" phenotype, paralleling the established "equol-producer" classification in phytoestrogen research [1] [6].
Early investigations revealed that O-DMA production capabilities varied substantially across populations. Studies indicated that approximately 80–95% of individuals in Western populations could produce O-DMA, while Asian populations demonstrated slightly lower prevalence rates (around 85%) [1] [6]. This variability sparked scientific interest in the relationship between gut microbiota composition, dietary habits, and potential health outcomes. Unlike equol, which garnered extensive research focus (>600 publications by 2011), O-DMA remained relatively understudied, with approximately 100 publications specifically addressing it by the same period [1].
The isolation and identification of specific bacterial strains capable of O-DMA production marked a significant milestone. Researchers identified Eubacterium ramulus and Clostridium sp. HGH 136 as pioneering O-DMA-producing bacteria [1]. Subsequent work revealed that strain SY8519 (affiliated with Clostridium cluster XIVa) and various lactic acid bacteria (LAB) species, including Enterococcus faecium and Limosilactobacillus mucosae, also possessed this metabolic capability [1] [10]. These discoveries underscored the diverse microbial ecology underpinning O-DMA formation and highlighted the enzymatic processes involved in the C-ring cleavage of daidzein—a reaction with implications extending beyond isoflavone metabolism to the biotransformation of other polyphenolic compounds [1].
Table 1: Key Bacterial Producers of O-DMA [1] [10]
Bacterial Strain | Taxonomic Affiliation | Discovery Year |
---|---|---|
Eubacterium ramulus | Firmicutes | 1999 |
Clostridium sp. HGH 136 | Firmicutes | 2000s |
Strain SY8519 | Clostridium cluster XIVa | 2010s |
Enterococcus faecium INIA P553 | Lactic Acid Bacteria | 2010s |
Limosilactobacillus mucosae INIA P508 | Lactic Acid Bacteria | 2020s |
O-Desmethylangolensin (chemical name: 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)-1-propanone) is a diphenolic compound with the molecular formula C₁₅H₁₄O₄ and a molecular weight of 258.27 g/mol [4]. Its structure features a cleaved heterocyclic C-ring compared to its precursor daidzein, resulting in a distinct open-chain configuration [1]. This structural rearrangement diminishes its resemblance to 17β-estradiol while increasing its similarity to other polyphenols like phloretin (found abundantly in apples) [1]. The molecule contains two phenolic hydroxyl groups (at positions 2' and 4') and one ketone group, contributing to its chemical reactivity and conjugation potential [1] [4].
A crucial structural characteristic of O-DMA is its lack of chiral centers, distinguishing it from equol, which exists as enantiomers with differing biological activities [1] [5]. This absence of chirality simplifies its analysis compared to other isoflavone metabolites. In biological systems, O-DMA undergoes extensive phase II metabolism, primarily forming glucuronide conjugates (accounting for >95% of circulating O-DMA) and, to a lesser extent, sulfate conjugates [1]. This conjugation significantly influences its solubility, pharmacokinetics, and detection in biological matrices. Analytical studies reveal that O-DMA exhibits poor ultraviolet absorption characteristics, complicating its detection via HPLC-UV methods and necessitating more sensitive techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) for accurate quantification [1] [7].
The physicochemical properties of O-DMA dictate its behavior in vivo. Its moderate hydrophobicity (LogP ≈ 2.5-3.0) facilitates passive diffusion across intestinal membranes following microbial production in the colon [1]. However, its rapid conjugation in enterocytes and hepatocytes results in predominantly water-soluble metabolites that undergo renal excretion, with approximately 97% of urinary O-DMA existing in glucuronidated form [1]. Minor amounts of free (aglycone) O-DMA have been detected in various biological fluids, including prostatic fluid, breast milk, amniotic fluid, and cord blood, indicating its ability to cross biological barriers despite extensive conjugation [1].
Table 2: Physicochemical and Metabolic Properties of O-DMA [1] [4] [9]
Property | Characteristic | Biological Implication |
---|---|---|
Molecular Formula | C₁₅H₁₄O₄ | Defines elemental composition |
Molecular Weight | 258.27 g/mol | Influences membrane permeability |
Chiral Centers | None | Simplifies analytical detection |
Major Conjugates | O-DMA monoglucuronide, diglucuronide, sulfate | Enhances aqueous solubility and excretion |
Primary Excretion Route | Renal (>95%) | Determines detection matrix (urine) |
UV Absorption | Low | Requires MS-based detection methods |
LogP | ~2.5-3.0 | Moderately hydrophobic |
O-DMA occupies a central position in the complex metabolic network of soy isoflavones, serving as a terminal metabolite in one branch of daidzein biotransformation. The metabolic pathway initiates with the hydrolysis of daidzin (daidzein glycoside) to aglycone daidzein by intestinal β-glucosidases, primarily occurring in the small intestine [1] [3]. Daidzein then undergoes bacterial reduction in the large intestine to form dihydrodaidzein (DHD), which serves as the immediate precursor for divergent metabolic pathways: one leading to equol (via tetrahydrodaidzein) and the other to O-DMA via C-ring cleavage [1] [7]. This bifurcation represents a critical metabolic branch point where competitive kinetics influence metabolite formation. Research indicates an inverse relationship between equol and O-DMA production in individuals harboring both metabolic capacities, suggesting preferential pathway utilization when daidzein is abundant [1].
The concept of "metabotypes" provides a framework for understanding interindividual variation in O-DMA production. Traditional classification focused on binary phenotypes (producers versus non-producers), but contemporary research employing hierarchical cluster analysis of urinary metabolite profiles has revealed greater complexity [7]. Studies involving postmenopausal women consuming standardized soy isoflavone extracts identified five distinct metabotypes, with O-DMA production patterns varying significantly across clusters [7]. These metabotypes exhibit differential estimated estrogenic potency based on their metabolite profiles, with high O-DMA producers often showing moderate estrogenic potential compared to equol-producing metabotypes [7].
Microbial ecology plays a fundamental role in O-DMA production capacity. Unlike equol production, which requires specific, less prevalent bacterial taxa (e.g., Slackia and Adlercreutzia), O-DMA production appears associated with wider bacterial diversity [1] [10]. Multiple bacterial species across different genera possess C-ring cleavage activity, including various lactic acid bacteria (LAB) and commensal Clostridia species [1] [10]. This broader distribution may explain the higher prevalence of the O-DMA-producer phenotype (80-95%) compared to the equol-producer phenotype (30-50%) in human populations [7]. Furthermore, specific LAB strains, such as Limosilactobacillus reuteri INIA P572, demonstrate the ability to further transform O-DMA into 6-hydroxy-O-desmethylangolensin (6-OH-O-DMA), adding another layer of metabolic complexity [10].
The functional implications of O-DMA production extend beyond daidzein metabolism. Bacteria capable of O-DMA production, particularly Eubacterium ramulus, exhibit broad substrate specificity for other flavonoids and polyphenols [1]. These bacteria efficiently metabolize quercetin (found in apples, onions), naringenin (citrus fruits), kaempferol (kale, endive), phloretin (apples, tomatoes), and luteolin (carrots, peppers) [1]. This cross-reactivity suggests that the O-DMA-producer phenotype may reflect a broader capacity for polyphenol metabolism with potential implications for the bioavailability and biological activity of diverse dietary phytochemicals.
Table 3: Human Isoflavone Metabotypes Involving O-DMA [1] [6] [7]
Metabotype Characteristics | Prevalence | Key Metabolites | Estrogenic Potential |
---|---|---|---|
Low O-DMA/Non-producer | 5-20% | High daidzein, dihydrodaidzein | Low |
Moderate O-DMA producer | 40-60% | Moderate O-DMA, dihydrodaidzein | Moderate |
High O-DMA producer | 20-30% | High O-DMA, low equol | Moderate |
Equol producer | 30-50% (Asian) | High equol, low O-DMA | High |
Mixed-producer | <10% | High O-DMA, equol, 6-OH-O-DMA | Variable |
Beyond its role as a metabolic endpoint, O-DMA exhibits modest biological activities relevant to human health. While its estrogenic potency is lower than equol or genistein, in vitro studies demonstrate affinity for both estrogen receptor alpha (ERα) and beta (ERβ), with a preference for ERβ [1] [8]. O-DMA also displays antioxidant activity and modulates immune cell functions [8] [9]. Notably, physiologically relevant concentrations of O-DMA can influence natural killer (NK) cell activity, reducing interleukin (IL)-12/IL-18-induced interferon-gamma (IFN-γ) production without affecting cytotoxicity [8]. This immunomodulatory effect suggests potential roles in inflammatory regulation. Furthermore, high-dose O-DMA (~75 μM) inhibits the growth of HepG2 hepatocarcinoma cells in vitro, hinting at possible anticancer properties [9]. Epidemiological observations link the O-DMA-producer phenotype to increased mammographic density (69% greater) and slightly higher bone density (6% greater), suggesting tissue-specific estrogenic effects [4]. However, the physiological relevance of circulating O-DMA concentrations (primarily in conjugated form) requires further investigation to elucidate its contribution to these observed associations [1].
Table 4: Documented Biological Activities of O-DMA [1] [8] [9]
Biological System | Observed Activity | Concentration Range |
---|---|---|
Receptor Binding | ERβ > ERα affinity | In vitro assays |
NK Cell Function | ↓ IL-12/IL-18-induced IFN-γ production | 10-25 μM |
Antioxidant Capacity | Superoxide radical scavenging | In vitro chemical assays |
Cancer Cell Growth | ↓ HepG2 proliferation | ~75 μM |
Osteoclast Formation | Limited inhibition in vitro | Variable |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1